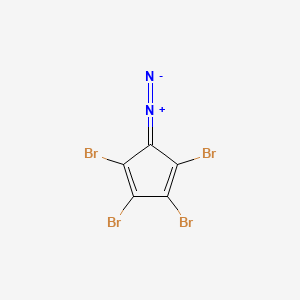
1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene: is a chemical compound characterized by the presence of four bromine atoms and a diazo group attached to a cyclopentadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene typically involves the bromination of cyclopentadiene followed by diazotization. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the selective addition of bromine atoms and the formation of the diazo group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The diazotization step can be carried out using nitrous acid or other diazotizing agents under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the diazo group.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated cyclopentadienones, while reduction can produce partially debrominated cyclopentadienes.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: The compound’s reactivity makes it useful in studying biological processes involving brominated organic molecules.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene exerts its effects involves the interaction of its diazo group and bromine atoms with molecular targets. The diazo group can participate in cycloaddition reactions, while the bromine atoms can engage in electrophilic or nucleophilic substitution reactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1,2,3,4-Tetrachloro-5-diazocyclopenta-1,3-diene: Similar in structure but with chlorine atoms instead of bromine.
5-Diazo-1,3-cyclopentadiene-1,2,3,4-tetracarbonitrile: Contains cyano groups instead of bromine atoms.
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene: Features methoxy groups in addition to chlorine atoms.
Uniqueness: 1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chlorinated or cyano-substituted counterparts
Propiedades
Número CAS |
38123-55-6 |
|---|---|
Fórmula molecular |
C5Br4N2 |
Peso molecular |
407.68 g/mol |
Nombre IUPAC |
1,2,3,4-tetrabromo-5-diazocyclopenta-1,3-diene |
InChI |
InChI=1S/C5Br4N2/c6-1-2(7)4(9)5(11-10)3(1)8 |
Clave InChI |
GHWZZRGFHOVMCH-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=[N+]=[N-])C(=C1Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


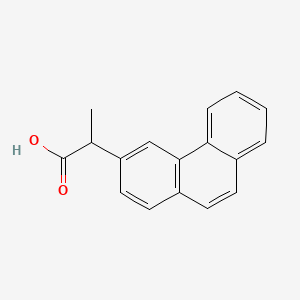


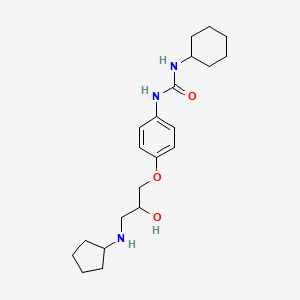

![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
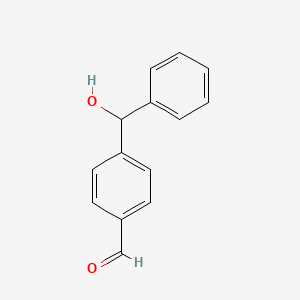
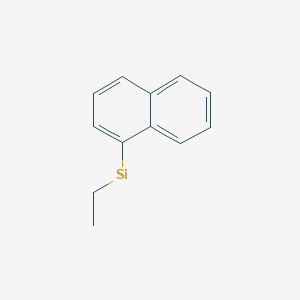
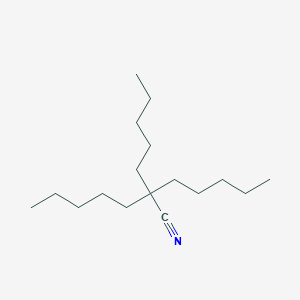

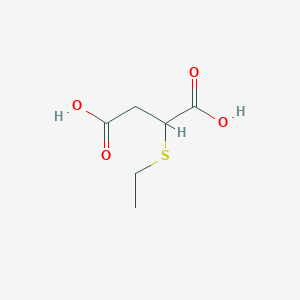
![Silane, trimethyl[(pentafluorophenyl)ethynyl]-](/img/structure/B14657918.png)
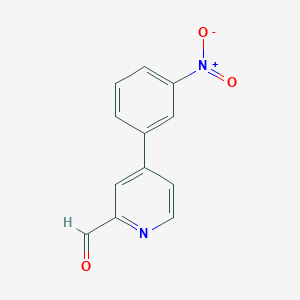
![2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14657949.png)
